1-methyl-3,8-bis(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Description
1-methyl-3,8-bis(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a useful research compound. Its molecular formula is C16H21N5O2 and its molecular weight is 315.377. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
1-Methyl-3,8-bis(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H18N4O2
- Molecular Weight : 270.32 g/mol
- CAS Number : Not specifically listed in the available literature.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its effects on various signaling pathways and its potential therapeutic applications.
Antidepressant Activity
Recent studies have indicated that derivatives of imidazo[2,1-f]purine compounds exhibit antidepressant-like effects. For example:
- Study Findings : Compounds similar to this compound were tested in animal models demonstrating significant antidepressant-like behavior in forced swim tests (FST) .
- Mechanism : The antidepressant effect was partially mediated through the activation of serotonin 5-HT1A receptors and modulation of neurotransmitter levels .
Antitumor Activity
Emerging evidence suggests that imidazo[2,1-f]purine derivatives may possess antitumor properties:
- In Vitro Studies : Some derivatives have shown cytotoxic effects against various cancer cell lines with IC50 values indicating effective concentration ranges for inhibiting cell growth .
- Mechanism of Action : The proposed mechanisms include interference with DNA/RNA synthesis and induction of apoptosis in malignant cells .
Case Study 1: Antidepressant-Like Effects
A study evaluated two novel imidazopurine derivatives (AZ-853 and AZ-861) structurally related to our compound. These derivatives were administered to mice:
- Results : AZ-853 exhibited a more potent antidepressant-like effect compared to AZ-861 due to better blood-brain barrier penetration.
- Side Effects : Both compounds induced mild sedation and changes in lipid metabolism without significant anticholinergic effects .
Case Study 2: Antitumor Activity
Research on related compounds demonstrated that certain imidazopurines can inhibit tumor growth:
- Results : Compounds showed significant cytotoxicity against colon cancer cells.
- Mechanism : The action was linked to the disruption of cellular processes essential for cancer cell survival .
Data Table: Summary of Biological Activities
Activity Type | Compound | Model/Method | Key Findings |
---|---|---|---|
Antidepressant | AZ-853 | Forced Swim Test | Significant reduction in immobility time |
Antidepressant | AZ-861 | Forced Swim Test | Moderate reduction; lower potency than AZ-853 |
Antitumor | Various Imidazopurines | Cell Line Assays | IC50 values < 10 µM for several cancer types |
Properties
IUPAC Name |
4-methyl-2,6-bis(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-10(2)8-19-6-7-20-12-13(17-15(19)20)18(5)16(23)21(14(12)22)9-11(3)4/h1,3,6-9H2,2,4-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKSLEAWQXFZGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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